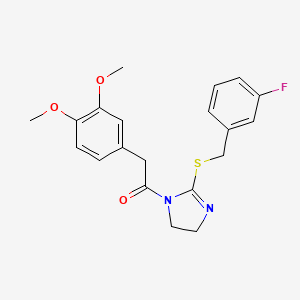

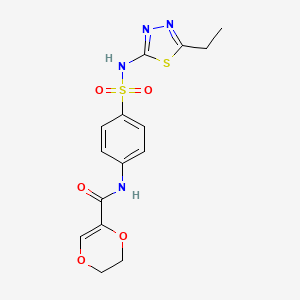

![molecular formula C20H15F3N2O2 B3008093 2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-70-4](/img/structure/B3008093.png)

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a chemical compound with a complex structure. It contains a pyridine ring, a phenyl group, and a carboxamide functional group. The presence of the trifluoromethyl (CF₃) group adds to its uniqueness and potential pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves intricate steps. For instance, one synthetic route could be the reaction of a suitable precursor (such as an amine or pyridine derivative) with a trifluoromethyl-containing reagent. Detailed synthetic pathways and conditions would need to be explored in relevant literature .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity with different reagents and functional groups would shed light on its synthetic versatility and potential applications .

Physical And Chemical Properties Analysis

- Chemical Properties :

Scientific Research Applications

Triflating Reagent

2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide: serves as a valuable triflating reagent. Triflation involves the introduction of a trifluoromethylsulfonyl (triflimide) group onto organic molecules. Researchers use this compound to selectively functionalize phenolic hydroxyl groups, amino groups, and enols. Its high reactivity and excellent selectivity make it a preferred choice for such transformations .

Carbon Nanotube Doping

As a transparent, strong electron-withdrawing p-type dopant, this compound finds applications in carbon nanotubes. By introducing it into the nanotube structure, researchers can modulate electronic properties, enhance conductivity, and tailor their behavior for various electronic and optoelectronic devices .

Synthesis of Alpha-Boryl Aldehydes

Researchers have employed this compound in the synthesis of amphoteric alpha-boryl aldehydes. These versatile intermediates play a crucial role in constructing complex organic molecules, including pharmaceuticals and agrochemicals. The triflimide group facilitates selective borylation reactions, enabling efficient access to these valuable building blocks .

Antimicrobial Potential

Derivatives of 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide have demonstrated good antimicrobial potential. Specifically, compounds 1a and 1b exhibit promising activity against microbial pathogens .

Monoamine Reuptake Inhibitor NS9544 Acetate

Researchers have explored the use of 2-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide in the synthesis of a monoamine reuptake inhibitor known as NS9544 acetate. Such inhibitors play a crucial role in treating conditions related to neurotransmitter imbalances, including depression and anxiety .

Future Directions

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is suggested that the compound may interact with its targets through key hydrogen bonding interactions . The trifluoromethyl group (-CF3) could potentially enhance the compound’s binding affinity to its target, thereby increasing its potency .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, including those involved in viral replication and inflammation .

Result of Action

Compounds with similar structures have shown promising results in inhibiting the activity of certain enzymes, such as reverse transcriptase .

properties

IUPAC Name |

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-7-4-6-14(12-15)13-25-11-5-10-17(19(25)27)18(26)24-16-8-2-1-3-9-16/h1-12H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOBFJEKRHVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

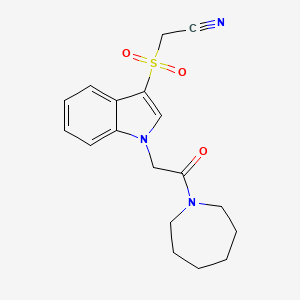

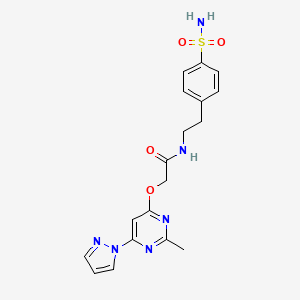

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)

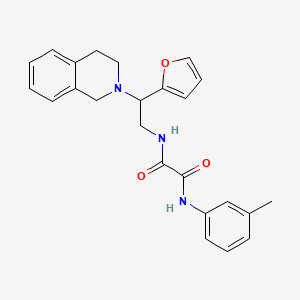

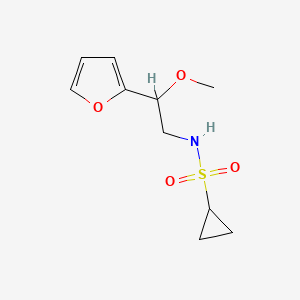

![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

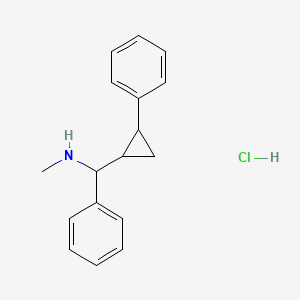

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

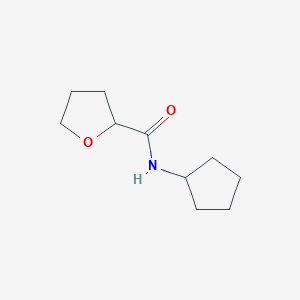

![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)